2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at position 2, a fluorophenyl group at position 6, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include ketone derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Lacks the fluorophenyl group, resulting in different biological activity and binding affinity.
2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol: Similar structure but with the fluorine atom at a different position, leading to variations in chemical reactivity and biological effects.
2-Amino-6-(2-chlorophenyl)pyrimidin-4-ol: Substitution of fluorine with chlorine alters the compound’s electronic properties and interactions with biological targets.
Uniqueness: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is unique due to the presence of the fluorophenyl group at position 6, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C10H8FN3O |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) |
InChI Key |
GMOXLSGIECEOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.